![molecular formula C40H60N4O2 B13829641 2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e is a compound with a unique structure that includes a cyclohexane ring with two substituents at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e typically involves the use of cyclohexane-1,2-diamine as a starting material. The synthetic route includes several steps such as nucleophilic aromatic substitution, selective alkylation, reduction of nitro groups, and final derivatization through acylation, sulfonation, reductive alkylation, and arylation . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like hydroxide ions, alkoxide ions, and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Applications De Recherche Scientifique
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparaison Avec Des Composés Similaires
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: A precursor in the synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e, used in various chemical reactions.
1,2-Dimethylcyclohexane: A compound with similar structural features but different chemical properties and applications.
Cyclohexane-1,2-dicarboxylic acid: Another related compound with applications in the synthesis of polymers and resins.
The uniqueness of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C40H60N4O2 |
|---|---|
Poids moléculaire |
628.9 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(19-27-11-15-41-16-12-27)37(45)31(23-33)25-43-35-9-7-8-10-36(35)44-26-32-24-34(40(4,5)6)22-30(38(32)46)20-28-13-17-42-18-14-28/h21-28,35-36,41-42,45-46H,7-20H2,1-6H3/t35-,36-/m1/s1 |
Clé InChI |
ALHACSCJDLOOHV-LQFQNGICSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
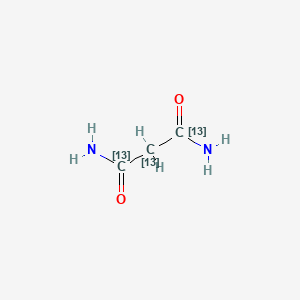
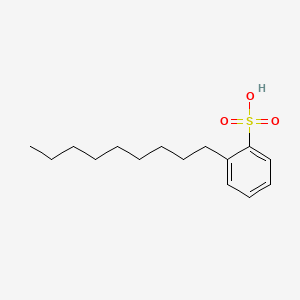
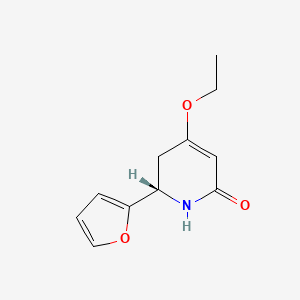
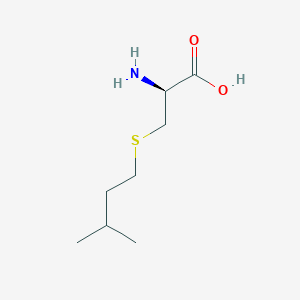



![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
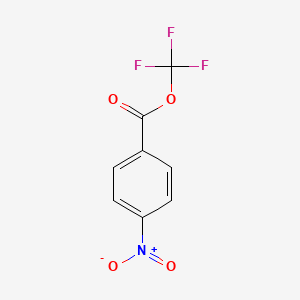
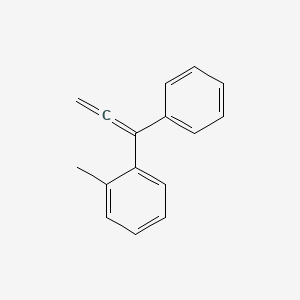
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
